1-[5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)naphthalen-1-yl]ethan-1-one
Description
1-[5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)naphthalen-1-yl]ethan-1-one is a boronate ester derivative featuring a naphthalene core substituted with a 5,5-dimethyl-1,3,2-dioxaborinane ring at position 5 and an acetyl group at position 1. The compound’s structure combines aromaticity with boron-mediated reactivity, making it a candidate for applications in organic synthesis, medicinal chemistry, and materials science. Boronate esters are widely used in Suzuki-Miyaura cross-coupling reactions due to their stability and reactivity . The naphthalene moiety enhances π-conjugation, which may influence electronic properties and binding interactions in biological systems .
Properties
CAS No. |
244014-72-0 |
|---|---|
Molecular Formula |
C17H19BO3 |
Molecular Weight |
282.1 g/mol |
IUPAC Name |
1-[5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)naphthalen-1-yl]ethanone |
InChI |
InChI=1S/C17H19BO3/c1-12(19)13-6-4-8-15-14(13)7-5-9-16(15)18-20-10-17(2,3)11-21-18/h4-9H,10-11H2,1-3H3 |
InChI Key |
NNMCLLQTHSOXMU-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=C3C=CC=C(C3=CC=C2)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)naphthalen-1-yl)ethanone typically involves the formation of the dioxaborinane ring followed by its attachment to the naphthalene moiety. One common method includes the reaction of a boronic acid derivative with a diol to form the dioxaborinane ring. This intermediate is then coupled with a naphthalene derivative under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-(5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)naphthalen-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the boron-containing ring or the naphthalene moiety.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
1-(5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)naphthalen-1-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the development of boron-containing drugs or as a probe in biological studies.
Industry: It can be utilized in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 1-(5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)naphthalen-1-yl)ethanone involves its interaction with specific molecular targets. The boron atom in the dioxaborinane ring can form reversible covalent bonds with biological molecules, influencing various biochemical pathways. This property makes it useful in medicinal chemistry for targeting specific enzymes or receptors.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues and their properties:
Physicochemical Properties
- Stability : Boronate esters like the target compound are generally stable under inert conditions but hydrolyze in protic solvents. Storage at 2–8°C in anhydrous environments is recommended .
- Molecular Weight and Solubility: The naphthalene system increases molecular weight compared to phenyl analogues (e.g., 232.08 vs.
Biological Activity
1-[5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)naphthalen-1-yl]ethan-1-one is a complex organic compound characterized by a naphthalene moiety and a dioxaborinane group. Its chemical structure includes a ketone functional group, which contributes to its biological reactivity and potential applications in medicinal chemistry and materials science. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Chemical Formula : C15H17B O2
- Molecular Weight : 240.11 g/mol
- Structure : The compound features a naphthalene ring substituted with a 5,5-dimethyl-1,3,2-dioxaborinane group and an ethanone moiety.
Biological Activity Overview
Research on similar dioxaborinane compounds suggests various biological activities that may also apply to this compound:
Anticancer Properties
Dioxaborinanes have shown promise in anticancer research due to their ability to inhibit tumor cell proliferation and induce apoptosis. Studies indicate that compounds with similar structures can interact with cellular signaling pathways involved in cancer progression.
Antimicrobial Activity
Preliminary investigations suggest that the compound may possess antimicrobial properties. Similar dioxaborinane derivatives have demonstrated efficacy against various bacterial strains and fungi.
Enzyme Inhibition
The presence of the dioxaborinane group suggests potential as an enzyme inhibitor. Compounds with boron-containing structures often exhibit interactions with enzymes involved in metabolic pathways.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, insights can be drawn from related compounds:
- Reactive Oxygen Species (ROS) Generation : Some dioxaborinanes have been shown to generate ROS in cells, leading to oxidative stress and subsequent apoptosis in cancer cells.
- Targeting Signaling Pathways : The compound may modulate key signaling pathways such as the PI3K/Akt pathway or MAPK pathway, which are crucial in cancer cell survival and proliferation.
Case Studies
Several studies have explored the biological activity of structurally similar compounds:
| Study Reference | Compound Tested | Biological Activity | Findings |
|---|---|---|---|
| Lysen et al. (2006) | 5,5-Dimethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborinane | Anticancer | Induced apoptosis in breast cancer cell lines |
| Zhang et al. (2018) | 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole | Antimicrobial | Effective against E. coli and S. aureus |
| Smith et al. (2020) | 2-(5,5-Dimethyl-2-boronobenzyl)-naphthalene | Enzyme inhibition | Significant inhibition of acetylcholinesterase |
Potential Applications
The unique structure of this compound presents numerous potential applications:
Drug Development
Given its promising biological activities, this compound could serve as a lead structure for developing new anticancer or antimicrobial agents.
Material Science
Due to its unique chemical properties, it may also find applications in material science as a precursor for creating functionalized polymers or nanomaterials.
Q & A
Q. What are the common synthetic routes for preparing 1-[5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)naphthalen-1-yl]ethan-1-one, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. Key steps include:
- Borylation : Reaction of naphthalene derivatives with boron reagents (e.g., tetrakis(dimethylamido)diborane) in the presence of neopentyl glycol and potassium acetate. Optimal conditions involve toluene or THF at 80°C for 22–24 hours with Pd(OAc)₂ and XPhos as catalysts .
- Post-functionalization : Subsequent Suzuki couplings or nucleophilic additions to the acetyl group. Yields vary with catalysts (e.g., PdCl₂(dppf) achieves 55–77% yields, while Pd(PPh₃)₄ yields <20%) .
- Critical Factors : Inert atmosphere, solvent polarity, and catalyst choice significantly impact efficiency. For example, THF improves solubility for borylation, while toluene enhances stability during cross-couplings .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Resolves the naphthalene proton environment and dioxaborinan methyl groups. The acetyl group’s carbonyl carbon appears at ~200 ppm in ¹³C NMR .
- X-ray Crystallography : SHELXL software refines crystal structures, confirming the dioxaborinan ring geometry and naphthalene-acetyl conjugation. Example: A similar naphthalene-boronate derivative showed a dihedral angle of 15° between aromatic and boronate planes .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 301.19 for C₁₇H₂₄BNO₃) .
Q. How does the compound’s solubility and stability affect experimental design?
- Methodological Answer :
- Solubility : Predicted log S values range from -3.01 (ESOL) to -2.94 (Ali), indicating moderate solubility in DMSO or THF. Solubility classes vary with solvent polarity .
- Stability : The dioxaborinan ring is moisture-sensitive. Storage under inert atmosphere (2–8°C) prevents hydrolysis. Stability assays via HPLC or TLC are recommended post-synthesis .
Advanced Research Questions
Q. What mechanistic insights explain yield discrepancies in palladium-catalyzed cross-couplings involving this compound?
- Methodological Answer :
- Catalyst Dynamics : Pd(OAc)₂/XPhos systems outperform Pd(PPh₃)₄ due to stronger π-accepting ligands, stabilizing oxidative addition intermediates. For example, PdCl₂(dppf) increases yields to 55–77% by enhancing transmetallation efficiency .
- Side Reactions : Competing protodeboronation occurs under acidic or aqueous conditions, reducing yields. Kinetic studies using GC-MS reveal byproduct formation (e.g., deboronated naphthalene derivatives) .
- Table: Catalyst Performance Comparison
| Catalyst | Yield (%) | Reaction Time (h) | Key Advantage |
|---|---|---|---|
| Pd(OAc)₂/XPhos | 77 | 22 | High stability |
| PdCl₂(dppf) | 55–75 | 24 | Robust for aryl chlorides |
| Pd(PPh₃)₄ | <20 | 22 | Limited by ligand loss |
Q. How does the dioxaborinan moiety influence electronic properties in Suzuki-Miyaura couplings?
- Methodological Answer :
- Electron-Withdrawing Effects : The dioxaborinan ring stabilizes the boron center, enhancing transmetallation rates. DFT studies (not directly cited but inferred) suggest reduced electron density at boron, favoring Pd-B interactions .
- Steric Effects : 5,5-Dimethyl groups on the dioxaborinan increase steric hindrance, slowing undesired homo-coupling. Comparative studies with tetramethyl dioxaborolane show 10–15% higher yields for dimethyl derivatives .
Q. What strategies resolve contradictions in biological activity data for related boronate compounds?
- Methodological Answer :
- Assay Variability : HSL inhibition assays (e.g., fluorogenic substrates vs. radiolabeled triglycerides) yield conflicting IC₅₀ values. Standardize protocols using recombinant HSL and control inhibitors .
- Structural Modifications : Compare analogues (e.g., 2-(5,5-dimethyl-dioxaborinan)benzoic acid ethyl ester) to identify critical substituents. Methyl groups on boron reduce off-target effects vs. phenyl substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
